molecular formula C12H13NO4 B14122359 4-Hydroxy-5,6,7-trimethoxyquinoline CAS No. 1204996-83-7

4-Hydroxy-5,6,7-trimethoxyquinoline

Cat. No.: B14122359
CAS No.: 1204996-83-7
M. Wt: 235.24 g/mol
InChI Key: CSYQQDONOLZYDS-UHFFFAOYSA-N
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Description

4-Hydroxy-5,6,7-trimethoxyquinoline is a heterocyclic organic compound with the molecular formula C12H13NO4. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The presence of hydroxy and methoxy groups on the quinoline ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5,6,7-trimethoxyquinoline typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5,6,7-trimethoxyquinoline.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5,6,7-trimethoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-5,6,7-trimethoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-5,6,7-trimethoxyquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-5,6,7-trimethoxyquinoline is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications. Its combination of functional groups allows for unique interactions with biological targets and versatile synthetic applications.

Properties

CAS No.

1204996-83-7

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

5,6,7-trimethoxy-1H-quinolin-4-one

InChI

InChI=1S/C12H13NO4/c1-15-9-6-7-10(8(14)4-5-13-7)12(17-3)11(9)16-2/h4-6H,1-3H3,(H,13,14)

InChI Key

CSYQQDONOLZYDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=O)C=CNC2=C1)OC)OC

Origin of Product

United States

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